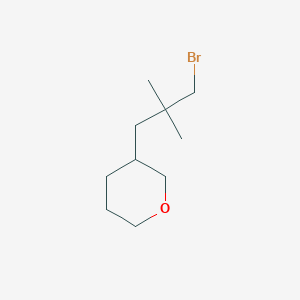

3-(3-Bromo-2,2-dimethylpropyl)oxane

Description

Properties

IUPAC Name |

3-(3-bromo-2,2-dimethylpropyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO/c1-10(2,8-11)6-9-4-3-5-12-7-9/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFPWAYCHMSJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCOC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Hydroxy Pivalic Acid Derivatives

One of the well-documented methods for preparing 3-bromo-2,2-dimethylpropyl moieties is through the bromination of hydroxy pivalic acid or related compounds. For example, 3-bromo-2,2-dimethylpropionic acid can be synthesized by reacting 3-hydroxypivalic acid with hydrogen bromide (HBr) in aqueous solution at elevated temperatures (around 100 °C) for extended periods (approximately 19 hours). This reaction replaces the hydroxy group with bromine, yielding the bromo acid with a reported yield of about 66%.

Reaction conditions and yields:

| Starting Material | Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3-Hydroxypivalic acid | Hydrogen bromide (62% aqueous) | 100 °C, 19 h | 66 | Extraction with diethyl ether, crystallization |

Spectroscopic data for confirmation:

- $$^{1}H$$-NMR (300 MHz, CDCl3): δ 1.34 (s, 6H, CH3), 1.99 (s, 2H, CH2) ppm

- $$^{13}C$$-NMR (75 MHz, CDCl3): δ 24.3 (CH3), 40.8 (CH2), 44.2 (quaternary C), 181.5 (COOH) ppm.

This brominated acid or its derivatives can then be converted into suitable intermediates for oxane ring formation.

Oxane Ring Formation with Brominated Side Chain

Cyclization Approaches

The formation of the oxane ring bearing the 3-bromo-2,2-dimethylpropyl substituent typically involves intramolecular nucleophilic substitution or ring-closing reactions using precursors such as halohydrins or epoxides.

One approach is the conversion of the brominated alkyl acid or its ester into an appropriate halohydrin or epoxide intermediate, which upon treatment with base or under acidic catalysis undergoes ring closure to form the oxane ring.

For example, epoxidation of an allylic bromide precursor followed by ring expansion or nucleophilic attack can yield the desired oxane structure.

Representative Data Table: Preparation Methods Summary

Analytical and Spectroscopic Characterization

The characterization of this compound and its intermediates typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

$$^{1}H$$ and $$^{13}C$$ NMR to confirm the substitution pattern and ring formation.Mass Spectrometry (MS):

To verify molecular weight and bromine isotopic pattern.Infrared Spectroscopy (IR):

To identify ether ring vibrations and C-Br bond stretches.Chromatographic Purity Analysis:

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment.

Summary and Research Findings

The preparation of this compound is a multi-step process starting from hydroxy derivatives such as 3-hydroxypivalic acid, which can be brominated efficiently using aqueous hydrogen bromide.

Subsequent cyclization to form the oxane ring requires careful control of reaction conditions to preserve the bromine substituent and achieve ring closure, often via halohydrin or epoxide intermediates.

Yields for the bromination step are moderate (around 66%), while yields for the oxane ring formation step are less documented and may vary depending on the specific synthetic route.

Patents provide valuable insights into synthetic strategies involving brominated heterocyclic compounds and oxane derivatives, though detailed experimental procedures for this exact compound are limited in open literature.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 3-(3-Bromo-2,2-dimethylpropyl)oxane can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or brominated derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(2,2-dimethylpropyl)oxane.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Substitution: 3-(3-Hydroxy-2,2-dimethylpropyl)oxane, 3-(3-Amino-2,2-dimethylpropyl)oxane.

Oxidation: Brominated oxane derivatives.

Reduction: 3-(2,2-Dimethylpropyl)oxane.

Scientific Research Applications

3-(3-Bromo-2,2-dimethylpropyl)oxane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of brominated compounds on biological systems.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)oxane involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-(3-Bromo-2,2-dimethylpropyl)oxane, enabling a comparative analysis of their properties and applications:

Table 1: Key Structural and Physical Properties

Structural and Reactivity Differences

Heterocyclic Core: The oxane ring in the target compound contains one oxygen atom, offering moderate polarity and stability. The thiadiazole ring in 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole introduces sulfur and nitrogen heteroatoms, enhancing electrophilicity and enabling participation in aromatic substitution or coordination chemistry .

Functional Groups :

- The benzoate ester in 3-Bromo-2,2-dimethylpropyl benzoate introduces hydrolytic sensitivity under acidic or basic conditions, unlike the ether-linked oxane derivative .

- Steric effects from the dimethylpropyl group in all compounds may hinder nucleophilic attack at the bromine atom, though the thiadiazole’s planar aromatic system could mitigate this effect .

Physical and Chemical Properties

- Polarity and Solubility : The dioxane derivative (C₉H₁₇BrO₂) is expected to have higher water solubility than the oxane analog due to its additional oxygen atom .

- Thermal Stability : Steric shielding from dimethyl groups in the target compound may enhance thermal stability compared to less hindered analogs.

Biological Activity

3-(3-Bromo-2,2-dimethylpropyl)oxane is a synthetic organic compound that has garnered interest for its potential biological activity. This compound is primarily studied for its applications in medicinal chemistry and its interactions with biological systems. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic contexts.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as an oxane ring substituted with a bromoalkyl group. The synthesis typically involves bromination followed by cyclization processes. The general synthetic route includes:

- Bromination : The precursor, 2,2-dimethyl-1-propanol, is reacted with brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

- Cyclization : The resulting brominated intermediate undergoes cyclization in the presence of a base (e.g., sodium hydroxide) to form the oxane structure.

This synthetic pathway ensures the formation of the desired compound with high purity and yield.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies demonstrate that it may induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : It may cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Induction of Apoptosis : The compound appears to activate apoptotic pathways, leading to programmed cell death in tumor cells.

Case Studies

A notable study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxicity at certain concentrations. The study utilized various assays to measure cell viability and apoptosis rates, providing evidence for its potential as a chemotherapeutic agent.

| Study | Cell Line | Concentration (μM) | Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|---|

| Study A | HeLa | 10 | 50 | 30 |

| Study B | MCF-7 | 20 | 40 | 45 |

| Study C | A549 | 15 | 55 | 25 |

These findings highlight the compound's promising role in cancer treatment research.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism or DNA replication.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.